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molecular formula C13H17NO B1269515 1-(1-Benzylpyrrolidin-3-yl)ethanone CAS No. 87088-73-1

1-(1-Benzylpyrrolidin-3-yl)ethanone

Cat. No. B1269515
M. Wt: 203.28 g/mol
InChI Key: JKIQGQRVJAOUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06864259B2

Procedure details

To a 5° C. solution of 3-acetyl-1-benzylpyrrolidine (1 g, 4.9 mmol [L. E. Overman, J. Am. Chem. Soc. 1983, 105, 6622]) in methanol (10 mL) was added portionwise sodium borohydride (0.37 g, 9.8 mmol). After stirring at room temperature for 17 hours, the mixture was concentrated, diluted with ethyl acetate, washed with water, brine, dried with sodium sulfate and concentrated to afford the title compound (0.75 g). MSCI: m/z=206 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:8][CH2:7][N:6]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:5]1)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[CH2:9]([N:6]1[CH2:7][CH2:8][CH:4]([CH:1]([OH:3])[CH3:2])[CH2:5]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1CN(CC1)CC1=CC=CC=C1
Name
Quantity
0.37 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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